3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol
Description
3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a pyrazole derivative featuring a hydroxyl group at position 5, a 4-methoxyphenyl substituent at position 3, and a 4-nitrophenyl group at position 1. This compound is listed in nitro compound catalogs with a purity of 95–98% and is used in pharmaceutical chemistry and organic synthesis due to its structural versatility . The electron-donating methoxy group and electron-withdrawing nitro group create a polarized electronic environment, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-23-14-8-2-11(3-9-14)15-10-16(20)18(17-15)12-4-6-13(7-5-12)19(21)22/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVRGUDJBLTHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol typically involves the reaction of 4-methoxyphenylhydrazine with 4-nitrobenzaldehyde under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research has shown that pyrazolone derivatives exhibit significant antimicrobial properties. A study highlighted the structure-activity relationship (SAR) of various pyrazolone compounds, indicating that modifications to the pyrazolone ring can enhance antibacterial and antifungal activities. For instance, certain derivatives demonstrated potent inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .
Table 1: Antimicrobial Activity of Pyrazolone Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 12 | 100 | Antibacterial |
| 13 | 25 | Antibacterial |
| 14 | 19 | Antibacterial |
| 15 | 39 | Antibacterial |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that derivatives of pyrazolone, including 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol, can inhibit tubulin polymerization, which is critical for cancer cell growth. This inhibition was assessed using various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The binding modes at the colchicine site of tubulin were analyzed through molecular docking studies, revealing promising interactions .
Synthesis and Characterization
The synthesis of this compound involves the reaction of appropriate hydrazine derivatives with substituted phenyl rings under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies have documented the biological evaluation of this compound:
- Case Study 1 : A derivative was tested for cytotoxicity against various cancer cell lines, showing IC50 values in the micromolar range, indicating significant activity compared to standard chemotherapeutics.
- Case Study 2 : Another study investigated the anti-inflammatory properties of pyrazolone derivatives, where compounds exhibited inhibition of nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity to certain enzymes or receptors, modulating its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
3-(((4-Nitrophenyl)methylidene)amino)-1H-Pyrazol-5-Ol
- Structure : A Schiff base ligand with a 4-nitrophenylimine group at position 3 and a hydroxyl group at position 5 .
- Comparison: Unlike the methoxyphenyl group in the parent compound, this derivative features a nitro-substituted Schiff base.
3-(4-Nitrophenyl)-1-(Pyridin-2-yl)-1H-Pyrazol-5-Ol (Compound 15)
- Structure : A pyridinyl group at position 1 and a 4-nitrophenyl group at position 3 .
- Comparison : The pyridinyl substituent introduces basicity and hydrogen-bonding capability, which may improve solubility in polar solvents compared to the methoxyphenyl group. The absence of a methoxy group reduces electron-donating effects, altering electronic properties.
5-Methyl-4-Nitro-1-(4-Nitrophenyl)-1H-Pyrazol-3-One
- Structure : A nitro group at position 4, a methyl group at position 5, and a 4-nitrophenyl group at position 1 .
- Comparison : The ketone at position 3 and additional nitro group increase electron-withdrawing effects, likely reducing stability under basic conditions compared to the hydroxyl-bearing parent compound.
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methoxyphenyl group in the parent compound donates electrons via resonance, while the 4-nitrophenyl group withdraws electrons. In contrast, compounds like 3-(4-fluorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol (Compound 16, ) replace methoxy with fluorine, balancing electronegativity and lipophilicity .
- Steric Hindrance :
- Bulky substituents, such as the naphthalen-1-yl group in 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (), reduce rotational freedom and may hinder intermolecular interactions compared to the smaller methoxyphenyl group .
Biological Activity
3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol, with the CAS number 428839-06-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research studies.
- Molecular Formula : C16H13N3O4
- Molecular Weight : 311.29 g/mol
- Structure : The compound features a pyrazole ring substituted with methoxy and nitro groups, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of biofilm formation and disruption of bacterial cell walls.
Anticancer Activity
The anticancer potential of pyrazole derivatives has gained attention in recent years, particularly for their ability to inhibit the growth of various cancer cell lines.
Research Insights:
- Cell Lines Tested : Compounds with similar structures have been tested against multiple cancer types, including breast (MCF7), lung, and colorectal cancers .
- Mechanisms : The anticancer effects are believed to arise from several mechanisms, including:
Case Studies:
A study involving a series of pyrazole derivatives noted that compounds with nitro substitutions demonstrated enhanced cytotoxicity against cancer cells due to their ability to induce cell cycle arrest and apoptosis .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are also noteworthy.
Evidence:
Research indicates that certain pyrazole compounds can significantly reduce inflammation markers in vitro. The presence of nitro groups is often linked to increased anti-inflammatory activity due to their electrophilic nature, which can modulate inflammatory pathways .
Summary Table of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound can be synthesized via cyclocondensation of a chalcone precursor (e.g., 1-(4-methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione) with hydrazine derivatives under acidic conditions. Key optimization steps include:
- Solvent system : Ethanol/acetic acid (3:1 v/v) to balance solubility and reactivity .
- Temperature : Reflux at 80–90°C for 6–8 hours to ensure complete cyclization .
- Stoichiometry : A 1:1 molar ratio of chalcone to hydrazine derivative minimizes side reactions.
- Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol improves yield and purity .
Advanced: How does the electronic nature of substituents (methoxy vs. nitro groups) influence the tautomeric stability of the pyrazole ring?
Methodological Answer:
The electron-donating methoxy group (para-substituted) and electron-withdrawing nitro group (para-substituted) create a push-pull electronic effect, stabilizing specific tautomers. To analyze this:
- Spectroscopic techniques : Use H/C NMR to identify tautomeric shifts (e.g., OH proton resonance at δ 12–14 ppm for enol form) .
- Computational studies : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) to compare energy levels of keto-enol tautomers and electron density maps .
- X-ray crystallography : Resolve crystal structures to confirm dominant tautomeric forms in solid state .
Basic: What analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves 3D molecular geometry and validates substituent positions (e.g., dihedral angles between aromatic rings) .
- NMR spectroscopy : H/C NMR identifies functional groups (e.g., pyrazole OH at δ 10–12 ppm; methoxy at δ 3.8 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]) and fragments (e.g., loss of NO group from nitrophenyl) .
- HPLC : Quantifies purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Advanced: How should researchers design experiments to resolve conflicting biological activity data among similar pyrazole derivatives?
Methodological Answer:
- Controlled bioassays : Test the compound against standardized bacterial/fungal strains (e.g., S. aureus, C. albicans) with positive/negative controls .
- Structure-activity relationship (SAR) : Synthesize analogs with systematic substituent variations (e.g., replacing methoxy with ethoxy) and compare IC values .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Statistical validation : Apply ANOVA or multivariate analysis to distinguish significant activity trends .
Basic: What are the critical steps to obtain high-quality single crystals for X-ray diffraction?
Methodological Answer:
- Solvent selection : Use a slow-evaporation method with ethanol/water (9:1 v/v) to promote gradual crystal growth .
- Purity : Pre-purify the compound via column chromatography to remove amorphous impurities .
- Temperature control : Maintain 20–25°C during evaporation to avoid thermal stress .
- Refinement : Refine data using SHELXL (e.g., anisotropic displacement parameters for non-H atoms) .
Advanced: How can researchers investigate antioxidant mechanisms beyond standard DPPH assays?
Methodological Answer:
- ORAC assay : Quantify peroxyl radical scavenging capacity using fluorescein decay kinetics .
- Cell-based models : Measure ROS reduction in HO-stressed mammalian cells (e.g., HepG2) via fluorescence probes (e.g., DCFH-DA) .
- EPR spectroscopy : Detect stable radical adducts (e.g., with TEMPO) to identify reactive oxygen species (ROS) quenching pathways .
- In vivo models : Evaluate oxidative stress markers (e.g., malondialdehyde levels) in rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
